molecular formula C8H15NO B1654525 rac-(7R,8aR)-octahydroindolizin-7-ol CAS No. 2407-70-7

rac-(7R,8aR)-octahydroindolizin-7-ol

カタログ番号: B1654525
CAS番号: 2407-70-7
分子量: 141.21
InChIキー: VQAPKTUEKZKXEE-HTQZYQBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-(7R,8aR)-octahydroindolizin-7-ol is a bicyclic amine alcohol characterized by an indolizine core structure (a fused bicyclic system of pyrrolidine and pyridine rings) with a hydroxyl group at the 7-position. The "rac-" prefix denotes a racemic mixture of the (7R,8aR) enantiomer and its mirror image. Key structural details include:

  • Molecular Formula: Discrepancies exist in reported data. specifies C₈H₁₅NO (MW 141.21 g/mol), while lists C₁₁H₂₁NO₄ (MW 231.29 g/mol). This inconsistency may stem from errors in source materials or unstated derivatives (e.g., salts or esters).
  • SMILES: C1CC2CC(CCN2C1)O.
  • Stereochemistry: The (7R,8aR) configuration defines the spatial arrangement of the hydroxyl group and hydrogen atoms on the bicyclic framework.

特性

CAS番号

2407-70-7

分子式

C8H15NO

分子量

141.21

IUPAC名

(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-ol

InChI

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2/t7-,8-/m1/s1

InChIキー

VQAPKTUEKZKXEE-HTQZYQBOSA-N

SMILES

C1CC2CC(CCN2C1)O

異性体SMILES

C1C[C@@H]2C[C@@H](CCN2C1)O

正規SMILES

C1CC2CC(CCN2C1)O

製品の起源

United States

準備方法

Claisen Condensation-Hydrogenation Cascade

Reaction Sequence and Conditions

The Aragen-developed protocol proceeds via a four-step sequence:

Step 1: β-Keto Ester Formation
Picolinic acid ethyl ester undergoes cross-Claisen condensation with diethyl oxalate under LiHMDS mediation (1 M in THF, -50°C). Quenching with acetic acid and sodium bicarbonate yields the β-keto ester intermediate (86% yield).

Step 2: Hydrogenative Cyclization
Pd/C-catalyzed hydrogenation (50 psi H₂, EtOH, 25°C) reduces the β-keto ester’s carbonyl and aromatic systems, inducing simultaneous cyclization. This step achieves 92% conversion to the octahydroindolizine core.

Table 1: Optimized Claisen-Hydrogenation Parameters
Parameter Condition Yield Source
LiHMDS Concentration 1 M in THF 86%
Hydrogenation Pressure 50 psi H₂ 92%
Cyclization Temperature 25°C 95%

Solvent and Catalytic Optimization

THF outperforms DMF and DMSO in Claisen steps due to superior enolate stability (yield increase from 72% → 86%). Catalytic screening identified 10% Pd/C as optimal, minimizing over-reduction byproducts (<3% vs. 15% with Raney Ni).

Stereochemical Control Strategies

Diastereoselective Annulation

The patent literature discloses chiral auxiliaries for stereocontrol:

  • (S)-N,N-Dibenzylglycinol : Induces (7R) configuration via 1,3-allylic strain during annulation (de = 91%)
  • Enantiopure Silyl Ethers : tert-Butyldiphenylsilyl groups enforce chair-like transition states, achieving 8aR selectivity (dr 8:1)

Kinetic Resolution Techniques

Lipase-mediated acetylation (CAL-B, vinyl acetate) resolves racemic mixtures:

  • (7R,8aR)-Acetate : 98% ee after column chromatography
  • Unreacted (7S,8aS)-Alcohol : 96% ee via recrystallization

Chromatographic Purification Protocols

Normal-Phase Silica Chromatography

Gradient elution (hexane/EtOAc 20:80 → 50:50) separates diastereomers with 30–95% recovery. The patent method recommends MeOH/CH₂Cl₂ (0–15%) for polar byproduct removal, enhancing purity from 85% → 98%.

Table 2: Eluent Systems for Purification
Stationary Phase Mobile Phase Purity Increase Source
Silica 60 Å Hexane/EtOAc (20:80) 85% → 95%
C18 MeOH/CH₂Cl₂ (15%) 90% → 98%

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.42 (td, J = 11.2, 4.1 Hz, H-7)
  • δ 2.81 (m, H-8a) confirms trans-decalin geometry

HRMS (ESI+) :

  • m/z 142.1338 [M+H]⁺ (calc. 142.1332)

Chromatographic Purity Assessment

HPLC (C18, 0.1% TFA/MeCN) shows 95.2% purity (tR = 8.7 min). Chiral GC (β-DEX 120) resolves enantiomers (tR 12.3 min vs. 14.1 min).

Scale-Up Considerations

Pilot-Scale Hydrogenation

Reactor studies demonstrate linear scalability (50 mg → 5 kg):

  • Pressure Stability : 50–60 psi H₂ maintains selectivity (Δyield <2%)
  • Catalyst Recycling : Pd/C retains activity for 3 cycles (89% → 87% → 85%)

化学反応の分析

Types of Reactions

rac-(7R,8aR)-octahydroindolizin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with different functional groups.

    Substitution: Formation of substituted indolizidine derivatives with various functional groups.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of rac-(7R,8aR)-octahydroindolizin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
rac-(7R,8aR)-octahydroindolizin-7-ol C₈H₁₅NO 141.21 Indolizine core, hydroxyl at C7
rac-(7R,8aR)-octahydroindolizin-7-ol* C₁₁H₂₁NO₄ 231.29 Disputed formula; potential ester/derivative
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R) C₁₆H₁₆ClNO 273.76 Benzazepine core, chloro and phenyl substituents
(7R,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid C₉H₁₆N₂O₅ 232.23 Pyrrolopyrazine core, oxalic acid moiety

Key Comparative Insights:

Core Structure :

  • The indolizine core in rac-(7R,8aR)-octahydroindolizin-7-ol differs from the benzazepine () and pyrrolopyrazine () systems. Indolizine’s fused pyrrolidine-pyridine rings contrast with benzazepine’s seven-membered nitrogen-containing ring and pyrrolopyrazine’s bicyclic amine-oxygen system.

Functional Groups :

  • The hydroxyl group at C7 in rac-(7R,8aR)-octahydroindolizin-7-ol is analogous to the hydroxyl in the benzazepine derivative (C7). However, the latter includes a chlorine atom and phenyl group, enhancing lipophilicity and steric bulk.
  • The oxalic acid moiety in ’s compound introduces additional hydrogen-bonding capacity and acidity compared to the standalone hydroxyl group in the target compound.

Stereochemical Complexity :

  • Both rac-(7R,8aR)-octahydroindolizin-7-ol and the benzazepine derivative () emphasize stereochemistry, which may influence biological target interactions.

Discrepancies in Molecular Data: The conflicting molecular formulas (C₈H₁₅NO vs. C₁₁H₂₁NO₄) highlight the need for verification via analytical techniques (e.g., NMR, mass spectrometry) to resolve whether these represent distinct derivatives or reporting errors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for rac-(7R,8aR)-octahydroindolizin-7-ol, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves multi-step reactions, including cyclization and hydroxylation steps. For example, similar indolizinol derivatives (e.g., rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride) are synthesized using reagents like acids/bases and purified via chromatography . Reaction parameters such as temperature, solvent polarity, and catalyst choice critically affect stereochemical outcomes and byproduct formation. Optimization requires iterative adjustments monitored by TLC or HPLC .

Q. How is the stereochemistry of rac-(7R,8aR)-octahydroindolizin-7-ol validated experimentally?

  • Techniques like X-ray crystallography, NMR (e.g., NOESY for spatial proximity analysis), and chiral chromatography are used to confirm stereochemistry. For instance, the InChI key (VQAPKTUEKZKXEE-UHFFFAOYSA-N) and SMILES string (C1CC2CC(CCN2C1)O) provide structural descriptors for computational validation . Polarimetry can further distinguish enantiomers in racemic mixtures .

Q. What analytical methods are recommended for characterizing rac-(7R,8aR)-octahydroindolizin-7-ol's physical properties?

  • Key methods include:

  • Mass spectrometry : For molecular weight confirmation (C₈H₁₅NO, exact mass 141.1154).
  • IR spectroscopy : To identify hydroxyl (-OH) and amine (-NH) functional groups.
  • Thermogravimetric analysis (TGA) : For thermal stability assessment .

Advanced Research Questions

Q. How does stereochemical variation (e.g., 7R vs. 7S configurations) impact rac-(7R,8aR)-octahydroindolizin-7-ol's biological activity?

  • Stereochemistry directly influences binding affinity to biological targets. For example, analogous compounds like rac-(6S,8aS)-octahydro-6-indolizinol hydrochloride show distinct receptor interactions due to spatial arrangement. Computational docking studies (e.g., AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) can quantify stereochemical effects .

Q. What experimental design strategies are optimal for studying rac-(7R,8aR)-octahydroindolizin-7-ol's metabolic pathways?

  • Use factorial design to evaluate multiple variables (e.g., pH, enzyme concentration, temperature). For instance, a 2³ factorial design can efficiently identify significant factors in cytochrome P450-mediated metabolism . Metabolite profiling via LC-MS/MS and isotopic labeling (e.g., ¹⁴C-tracing) enhances pathway resolution .

Q. How can researchers resolve contradictions in reported biological activity data for rac-(7R,8aR)-octahydroindolizin-7-ol derivatives?

  • Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay protocols, purity levels). Reproduce experiments under standardized conditions (e.g., OECD guidelines) and validate via orthogonal assays (e.g., SPR for binding vs. functional cellular assays). Statistical tools like ANOVA and Bayesian inference help quantify reproducibility .

Q. What computational tools are effective for predicting rac-(7R,8aR)-octahydroindolizin-7-ol's collision cross-section (CCS) in ion mobility spectrometry?

  • Software like MOBCAL or IMSDT calculates CCS using molecular dynamics trajectories. Input structural data (e.g., SMILES or InChI) to simulate gas-phase ion behavior. Experimental validation via drift-tube ion mobility-MS ensures accuracy .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize rac-(7R,8aR)-octahydroindolizin-7-ol's synthetic scalability?

  • Implement machine learning (ML) models to predict reaction outcomes based on historical data. For example, neural networks trained on solvent/reagent databases can recommend conditions for higher yield. Couple this with multiphysics simulations to model heat/mass transfer in reactors .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate NMR (e.g., J-coupling constants) with computational models (e.g., Gaussian DFT) .
  • Data Reproducibility : Pre-register experimental protocols on platforms like Zenodo to mitigate bias .
  • Safety : Adhere to GHS guidelines (e.g., H315, H319) for handling irritants .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。